molecular formula C12H18N2O12 B1206721 Cibarian CAS No. 39797-90-5

Cibarian

Cat. No. B1206721
CAS RN: 39797-90-5
M. Wt: 382.28 g/mol
InChI Key: PUSAAHYGRLPDMQ-JPXBYFMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cibarian is a glycoside.

Scientific Research Applications

1. Anticancer Properties in Colon Cancer Cells

Research indicates that polysaccharides obtained from Cantharellus cibarius, commonly known as Chanterelle mushrooms, have shown potential in inhibiting the proliferation of human colon cancer cells. These effects are achieved by interfering with the NF-ĸB pathway, crucial in cancer cell proliferation and metastasis (Lemieszek, Nunes, Marques, & Rzeski, 2019).

2. Neuroprotective Effects in Neurodegeneration

Cantharellus cibarius polysaccharide fractions have been found to exhibit neuroprotective properties in various in vitro models of neurodegeneration. This includes providing protection against neuronal death in conditions like trophic stress, excitotoxicity, and oxidative stress (Lemieszek, Nunes, Cardoso, Marques, & Rzeski, 2018).

3. Enhancement of Natural Killer Cell Activity

Branched mannans derived from Cantharellus cibarius have been shown to enhance the anticancer activity of natural killer cells against human lung and colon cancer cells. This indicates its potential use in boosting innate immunity response against cancer (Lemieszek, Nunes, & Rzeski, 2019).

4. Antibacterial and Antibiofilm Activities

The strain Weissella cibaria has been noted for its antibacterial and antibiofilm properties, particularly against pathogens of upper respiratory tract infections. This indicates its potential as a probiotic for the prevention and treatment of these infections (Yeu, Lee, Park, Lee, & Kang, 2021).

properties

CAS RN

39797-90-5

Product Name

Cibarian

Molecular Formula

C12H18N2O12

Molecular Weight

382.28 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate

InChI

InChI=1S/C12H18N2O12/c15-7(1-3-13(20)21)24-5-6-9(17)10(18)11(19)12(25-6)26-8(16)2-4-14(22)23/h6,9-12,17-19H,1-5H2/t6-,9-,10+,11-,12+/m1/s1

InChI Key

PUSAAHYGRLPDMQ-JPXBYFMYSA-N

Isomeric SMILES

C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC[N+](=O)[O-])O)O)O

SMILES

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])O)O)O

Canonical SMILES

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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